

Application Note: Synthesis of 2-Methyl-4H-3,1-benzoxazin-4-one

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Compound of Interest

Compound Name: 2-Methyl-2H-benzo[b][1,4]oxazin-3(4H)-one

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Abstract

This document provides a detailed protocol for the synthesis of 2-methyl-4H-3,1-benzoxazin-4-one, a key intermediate in the synthesis of quinazolinone derivatives which are of significant interest in medicinal chemistry and drug development.[1][2] The synthesis is achieved through the thermal cyclization of anthranilic acid with acetic anhydride.[1][3] This application note includes a summary of various reported reaction conditions, a detailed experimental protocol, and a visual representation of the workflow.

Introduction

2-Methyl-4H-3,1-benzoxazin-4-one is a valuable heterocyclic compound that serves as a precursor for a wide range of biologically active molecules, including antimicrobial and antifungal agents.[2] Its synthesis from readily available starting materials, anthranilic acid and acetic anhydride, makes it an accessible target for researchers in organic synthesis and pharmaceutical sciences. The reaction proceeds via the N-acetylation of anthranilic acid followed by intramolecular cyclization. This document outlines a reliable method for its preparation and purification.

Data Summary

The following table summarizes quantitative data from various reported protocols for the synthesis of 2-methyl-4H-3,1-benzoxazin-4-one.

Parameter	Protocol 1	Protocol 2
Starting Material	Anthranilic Acid	Anthranilic Acid
Reagent	Acetic Anhydride	Acetic Anhydride
Reactant Molar Ratio (Anthranilic Acid:Acetic Anhydride)	1 : excess (e.g., 13.1 mmol : 20 mL)	1 : excess (e.g., 0.01 mol : 15 mL)
Reaction Temperature	130 °C	35-40 °C
Reaction Time	3 hours	50-55 minutes
Purification Method	Removal of excess reagent under high vacuum	Removal of excess reagent by rotary evaporator, extraction with petroleum ether, and recrystallization from ethanol
Product Form	Oily product	Crystalline solid
Yield	100%	79%
Melting Point	Not specified	80-82 °C
Reference	ChemicalBook[4]	ChemicalBook[4]

Experimental Protocol

This protocol describes the synthesis of 2-methyl-4H-3,1-benzoxazin-4-one from anthranilic acid and acetic anhydride.

Materials:

- Anthranilic acid (2-aminobenzoic acid)
- Acetic anhydride
- Petroleum ether (40-60 °C)
- Ethanol

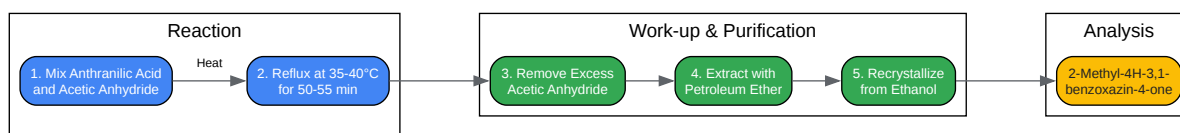
- Round-bottom flask (250 mL)
- Reflux condenser
- Heating mantle or oil bath
- Rotary evaporator
- Porcelain chips or boiling stones
- Thin Layer Chromatography (TLC) plates (Silica gel)
- TLC developing chamber
- Ethyl acetate
- n-Hexane
- Buchner funnel and flask
- Filter paper

Procedure:

- **Reaction Setup:** In a 250 mL round-bottom flask, combine 1.37 g (0.01 mole) of anthranilic acid and 15 mL of acetic anhydride. Add a few porcelain chips to ensure smooth boiling.
- **Reaction:** Attach a reflux condenser to the flask and heat the mixture to 35-40 °C using a heating mantle. Maintain this temperature and reflux for 50-55 minutes.^[4]
- **Monitoring the Reaction:** The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a solvent system of ethyl acetate: n-hexane (1:1 v/v).
- **Removal of Excess Reagent:** After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess acetic anhydride under reduced pressure using a rotary evaporator.^[4]

- Extraction: To the resulting solid residue, add petroleum ether (40-60 °C) to extract the 2-methyl-4H-3,1-benzoxazin-4-one. Repeat the extraction with petroleum ether to ensure all the product is recovered.[4]
- Crystallization: Combine the petroleum ether extracts and evaporate the solvent. The resulting crude product can be recrystallized from ethanol to obtain pure crystals of 2-methyl-4H-3,1-benzoxazin-4-one.[4]
- Drying and Characterization: Dry the crystals and determine the yield and melting point. The expected melting point is in the range of 80-82 °C.[4]

Workflow Diagram



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Caption: Workflow for the synthesis of 2-methyl-4H-3,1-benzoxazin-4-one.

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